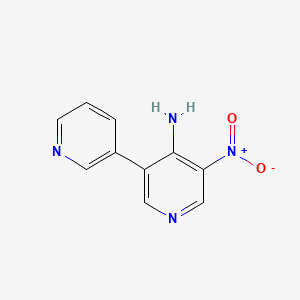

5-Nitro-3,3'-bipyridin-4-amine

CAS No.: 1264925-31-6

Cat. No.: VC2932464

Molecular Formula: C10H8N4O2

Molecular Weight: 216.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264925-31-6 |

|---|---|

| Molecular Formula | C10H8N4O2 |

| Molecular Weight | 216.2 g/mol |

| IUPAC Name | 3-nitro-5-pyridin-3-ylpyridin-4-amine |

| Standard InChI | InChI=1S/C10H8N4O2/c11-10-8(7-2-1-3-12-4-7)5-13-6-9(10)14(15)16/h1-6H,(H2,11,13) |

| Standard InChI Key | OXEAGCPMTVQOMB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-] |

Introduction

Chemical Structure and Basic Properties

5-Nitro-3,3'-bipyridin-4-amine (CAS: 1264925-31-6) is a heterocyclic compound belonging to the bipyridine family with nitro and amine functional groups. Its molecular formula is C₁₀H₈N₄O₂, featuring a 3,3'-linked bipyridine system with a nitro group at the 5-position and an amine group at the 4-position of one pyridine ring .

The key physical and chemical properties of 5-Nitro-3,3'-bipyridin-4-amine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-Nitro-3,3'-bipyridin-4-amine

Structural Features and Molecular Characteristics

The structure of 5-Nitro-3,3'-bipyridin-4-amine contains several key elements that contribute to its chemical behavior:

-

A bipyridine core with a 3,3' linkage, creating a non-linear arrangement

-

A nitro (-NO₂) group at position 5 of one pyridine ring

-

An amine (-NH₂) group at position 4 of the same pyridine ring

The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the same pyridine ring creates an interesting electronic distribution similar to other nitro-amine pyridine derivatives. By comparison with related compounds in the literature, this combination likely leads to distinctive electronic properties and reactivity patterns.

Reactivity Patterns

Based on structurally similar compounds documented in the search results, the following reactivity patterns can be predicted:

Nucleophilic Reactivity

The presence of the nitro group would enhance the electrophilicity of certain positions on the pyridine ring, making it susceptible to nucleophilic attack. This is analogous to the reactivity observed in 5-nitro-1,2,3-triazine, which undergoes rapid cycloaddition with electron-rich dienophiles .

Coordination Chemistry

The bipyridine core potentially serves as a bidentate ligand for metal coordination. Several examples of coordination polymers and complexes involving nitro-substituted heterocycles have been reported, as seen with 5-nitro-isophthalic acid-based coordination polymers and copper complexes with nitro-substituted ligands .

Redox Properties

The nitro group could undergo reduction to form an amine, while the existing amine group could participate in oxidation reactions. This redox behavior might be relevant for potential applications in sensors or electrochemical systems.

Comparison with Related Compounds

To better understand the potential properties and applications of 5-Nitro-3,3'-bipyridin-4-amine, Table 2 presents a comparison with structurally related compounds mentioned in the search results.

Table 2: Comparison of 5-Nitro-3,3'-bipyridin-4-amine with Related Compounds

Future Research Directions

Based on the analysis of 5-Nitro-3,3'-bipyridin-4-amine and related compounds, several promising research directions can be proposed:

Synthetic Optimization

Development of efficient synthetic routes to 5-Nitro-3,3'-bipyridin-4-amine would be valuable for expanding its availability for research. This might include investigating selective functionalization methods or new cross-coupling approaches.

Coordination Chemistry

Exploration of the coordination behavior of 5-Nitro-3,3'-bipyridin-4-amine with various metal ions could reveal interesting structural and functional properties. The combination of bipyridine core with nitro and amine functionalities might produce complexes with unique catalytic or sensing capabilities.

Structure-Property Relationships

Systematic studies comparing 5-Nitro-3,3'-bipyridin-4-amine with structural analogues could help establish structure-property relationships and guide the design of derivatives with enhanced properties for specific applications.

Biological Activity Assessment

Screening of 5-Nitro-3,3'-bipyridin-4-amine for potential biological activities would be worthwhile, given the precedent of bioactive compounds containing nitro-substituted heterocycles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume